Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Overview
Description
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is a chemical compound . Its molecular formula is C39H70F6N6O11 . The average mass of this compound is 912.997 Da, and the monoisotopic mass is 912.500671 Da .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Trifluoroacetic acid, a related compound, is a strong organic acid with high volatility and limited industrial uses .Scientific Research Applications
Synthesis of Pulmonary Surfactant Protein-C Models
- Research on the synthesis of pulmonary surfactant protein-C models has utilized palmitoylation, a process that involves the treatment of peptides with palmitoyl chloride in trifluoroacetic acid. This method was demonstrated to significantly increase the alpha-helix content of the peptides in certain environments (Yousefi-Salakdeh, Johansson, & Strömberg, 1999).
Function in Major Histocompatibility Complex Antigens
- Studies have shown that palmitic acid, related to palmitoylation processes, is incorporated into certain major histocompatibility complex antigens. The linkage is made to cysteine residues in the transmembrane region, highlighting the importance of palmitoylation in cell biology (Kaufman, Krangel, & Strominger, 1984).
Enhancing Sensitivity of Electrospray Ionization Mass Spectrometry
- Trifluoroacetic acid, a component in palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, has been used to enhance the mass spectrometry signal of peptides, aiding in biopharmaceutical characterization. This demonstrates its utility in improving analytical techniques for biological research (Mao et al., 2020).
Synthesis of Biochemically Significant Compounds
- The trifluoroacetate salt of aspartic acid β-semialdehyde, important in the biosynthesis of L-lysine, L-threonine, and L-methionine, was synthesized using trifluoroacetic acid. This highlights its role in the preparation of biochemically significant intermediates (Tudor, Lewis, & Robins, 1993).
Application in LC-MS/MS for Cosmetic Analysis
- Palmitoyl peptides, which include this compound, have been studied for their presence in anti-wrinkle cosmetics. A developed LC-MS/MS method allowed for their reliable assay, emphasizing their importance in dermatological research and product development (Chirita et al., 2009).
Impact on Protein Function through Palmitoylation
- Protein S-palmitoylation, which involves the linkage of palmitate to proteins, has significant effects on protein function and trafficking. Research on this modification, which is relevant to this compound, provides insight into the regulatory mechanisms of protein activity (Smotrys & Linder, 2004).
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUAUFXOWFEEM-LAUWSANRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70F6N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883558-32-5 | |
Record name | Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL9S2UKN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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